An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride
An In-depth Technical Guide to 3-Hydroxy-4-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4-methoxybenzoyl chloride, a substituted aromatic acyl chloride, is a chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive acyl chloride group and a substituted phenolic moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 3-Hydroxy-4-methoxybenzoyl chloride, with a focus on providing practical information for laboratory and research settings.
Chemical Properties and Data
While comprehensive experimental data for 3-Hydroxy-4-methoxybenzoyl chloride is not extensively documented in publicly available literature, its fundamental properties can be summarized. It is important to note that some of the following data are computed, and experimental verification is recommended.
Table 1: Chemical and Physical Properties of 3-Hydroxy-4-methoxybenzoyl chloride
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₃ | PubChem[1] |
| Molecular Weight | 186.59 g/mol | PubChem[1] |
| CAS Number | 289896-68-0 | PubChem[1] |
| IUPAC Name | 3-hydroxy-4-methoxybenzoyl chloride | PubChem[1] |
| Synonyms | Benzoyl chloride, 3-hydroxy-4-methoxy- | PubChem[1] |
| XLogP3 (Computed) | 2.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 46.5 Ų | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride typically proceeds in two main stages: the preparation of its precursor, 3-hydroxy-4-methoxybenzoic acid (also known as isovanillic acid), followed by the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol 1: Synthesis of 3-Hydroxy-4-methoxybenzoic acid from Isovanillin
This procedure outlines the oxidation of isovanillin to 3-hydroxy-4-methoxybenzoic acid.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A mixture of sodium hydroxide (1.0 g), potassium hydroxide (1.5 g), and water (0.5 mL) is heated to 160°C.
-
Isovanillin (3.0 g, 19.74 mmol) is added to the heated mixture.
-
The reaction mixture is stirred at 160°C for 20 minutes.
-
After cooling, 100 mL of water is added to the reaction mixture.
-
The resulting solution is acidified to a pH of 2 with concentrated hydrochloric acid.
-
The solid precipitate of 3-hydroxy-4-methoxybenzoic acid is collected by filtration and washed with water.
This method has been reported to yield approximately 98% of the desired product.
Experimental Protocol 2: General Synthesis of 3-Hydroxy-4-methoxybenzoyl chloride
Materials:
-
3-Hydroxy-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM), benzene, or toluene)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-hydroxy-4-methoxybenzoic acid in an excess of the chosen anhydrous solvent is prepared.
-
A catalytic amount of DMF is added to the suspension.
-
Thionyl chloride or oxalyl chloride (typically in a molar excess of 1.5 to 2 equivalents) is added dropwise to the stirred suspension at room temperature. The addition may be exothermic and should be controlled.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for a period of 1 to 3 hours, or until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride, or CO, CO₂, and HCl for oxalyl chloride) ceases. The progress of the reaction can be monitored by the dissolution of the solid benzoic acid.
-
Upon completion of the reaction, the excess solvent and unreacted chlorinating agent are removed under reduced pressure (rotary evaporation).
-
The crude 3-Hydroxy-4-methoxybenzoyl chloride can then be purified, typically by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.
Note: This is a generalized protocol. The optimal reaction conditions, including the choice of solvent, reaction time, and temperature, may need to be determined empirically for this specific substrate. The phenolic hydroxyl group may also react with the chlorinating agent, potentially leading to side products. Protection of the hydroxyl group may be necessary for higher yields and purity.
Reactivity and Handling
Based on the known reactivity of other benzoyl chlorides, 3-Hydroxy-4-methoxybenzoyl chloride is expected to be a reactive acylating agent.
-
Reaction with Nucleophiles: It will readily react with nucleophiles such as alcohols to form esters, with amines to form amides, and with water to hydrolyze back to the corresponding carboxylic acid. These reactions are typically exothermic.
-
Moisture Sensitivity: Due to its reactivity with water, it is crucial to handle and store 3-Hydroxy-4-methoxybenzoyl chloride under anhydrous conditions to prevent its decomposition.
-
Safety Precautions: Like other acyl chlorides, it is expected to be corrosive and a lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
Potential Applications in Drug Development and Research
While specific applications of 3-Hydroxy-4-methoxybenzoyl chloride are not widely reported, its structural motifs are present in various biologically active molecules. Its isomer, 4-hydroxy-3-methoxybenzoyl chloride (vanilloyl chloride), and the related 4-methoxybenzoyl chloride are used in the synthesis of compounds with potential therapeutic properties.
-
Intermediate in Heterocyclic Synthesis: The acyl chloride functionality is a key reactive group for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
-
Synthesis of Potential Anti-Cancer Agents: The related 4-methoxybenzoyl chloride is utilized in the synthesis of stilbene and dihydrostilbene derivatives that have been investigated as potential anti-cancer agents.[2] This suggests that 3-Hydroxy-4-methoxybenzoyl chloride could be a valuable intermediate for creating novel analogs with potential cytotoxic activity.
-
Precursor for Natural Product Analogs: The 3-hydroxy-4-methoxyphenyl moiety is a feature of some natural products. This benzoyl chloride could serve as a starting material for the synthesis of analogs of these natural products for structure-activity relationship (SAR) studies.
Logical Relationships in Synthesis
The synthesis of 3-Hydroxy-4-methoxybenzoyl chloride follows a clear logical progression from a readily available starting material.
Caption: Synthetic pathway from Isovanillin to 3-Hydroxy-4-methoxybenzoyl chloride.
